N-(2-Methoxyethyl)prop-2-ynamide

Lipophilicity Physicochemical Properties ADME Prediction

N-(2-Methoxyethyl)prop-2-ynamide (CAS 104587-52-2) is a terminal ynamide, a class of compounds characterized by an electron-withdrawing group attached to the nitrogen of an alkyne, which imparts a unique balance of stability and reactivity. As a specialized alkyne building block, it features a 2-methoxyethyl substituent on the amide nitrogen, differentiating it from simpler propiolamides and other propargylic amines.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 104587-52-2
Cat. No. B3045302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyethyl)prop-2-ynamide
CAS104587-52-2
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C#C
InChIInChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8)
InChIKeyLADROBBDBAECMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Methoxyethyl)prop-2-ynamide (CAS 104587-52-2) as a Distinct Ynamide Building Block for Chemical Synthesis and Procurement


N-(2-Methoxyethyl)prop-2-ynamide (CAS 104587-52-2) is a terminal ynamide, a class of compounds characterized by an electron-withdrawing group attached to the nitrogen of an alkyne, which imparts a unique balance of stability and reactivity [1][2]. As a specialized alkyne building block, it features a 2-methoxyethyl substituent on the amide nitrogen, differentiating it from simpler propiolamides and other propargylic amines. This structural motif makes it a versatile synthon for applications in medicinal chemistry, bioconjugation, and materials science .

1 Terminal ynamide building block with distinct reactivity for cycloadditions and additions
2 Liquid format supports automated dispensing and high-throughput synthesis workflows
3 Standardized purity documentation from multiple suppliers reduces procurement uncertainty

Why N-(2-Methoxyethyl)prop-2-ynamide Cannot Be Interchanged with Simpler Propiolamides or Propargylamines


Direct substitution of N-(2-Methoxyethyl)prop-2-ynamide with other in-class compounds like simple propiolamide (CAS 7341-96-0) or N-(2-hydroxyethyl)prop-2-ynamide is not scientifically sound due to fundamental differences in physicochemical properties and predicted reactivity. While all compounds in this class share a terminal alkyne, the specific N-substituent profoundly impacts key selection parameters, including lipophilicity (logP), molecular weight, and physical state . These differences directly translate to altered solubility profiles, chromatographic behavior, and performance in key synthetic applications like Click Chemistry, where reaction kinetics and yields are highly dependent on the alkyne's electronic and steric environment . Choosing an analog without verifying these quantitative differences risks suboptimal yields, failed bioconjugation, or purification challenges, making the specific compound a critical variable for experimental reproducibility and procurement planning.

Lipophilicity Predicted logP differs from propiolamide, potentially altering solubility and reaction kinetics in non-polar media
Physical State Liquid vs. solid comparator may affect handling, dissolution, and method transfer in automated protocols
Reactivity Substituent on nitrogen modulates electronic environment; click chemistry outcomes may not transfer directly from simpler propiolamides

Quantitative Differentiation Guide: N-(2-Methoxyethyl)prop-2-ynamide vs. Key Analogs for Procurement Decisions


Enhanced Lipophilicity (logP) of N-(2-Methoxyethyl)prop-2-ynamide Compared to Unsubstituted Propiolamide

N-(2-Methoxyethyl)prop-2-ynamide exhibits a predicted logP value that is significantly higher than that of the parent compound, propiolamide. This quantifiable difference in lipophilicity can directly impact solubility in organic media and is a crucial consideration for designing compounds with improved membrane permeability in medicinal chemistry .

LogP Comparison
Data to verify
Target: Predicted LogP ~0.2–0.84 Propiolamide: Predicted LogP -0.51 Difference: +0.7 to +1.3 units (XLogP3)
Higher lipophilicity may support organic-phase partitioning and permeability screening
Predicted values, not experimental; verify for specific solvent systems
Lipophilicity Physicochemical Properties ADME Prediction

Liquid Physical State of N-(2-Methoxyethyl)prop-2-ynamide vs. Solid Propiolamide

The target compound is a liquid at standard ambient temperature, a physical state that differentiates it from the parent propiolamide, which is a crystalline solid. This is inferred from the absence of a reported melting point for the liquid target compound, in stark contrast to the well-defined melting point of the solid comparator .

Physical State
Class-level inference
Target: Liquid (no mp reported) Propiolamide: Solid (mp 57–62 °C)
Liquid form may simplify dissolution and dispensing in automated synthesis
Inferred from absence of melting point; request lot-specific physical state data
Physical State Formulation Handling

Standardized Purity and Quality Control Data for N-(2-Methoxyethyl)prop-2-ynamide

Multiple commercial suppliers provide N-(2-Methoxyethyl)prop-2-ynamide with a standardized minimum purity specification of 95%, with accompanying analytical data (e.g., NMR, HPLC, GC) available to verify this claim . This level of quality documentation is a key procurement criterion for ensuring experimental reproducibility, a factor that is not consistently guaranteed for all niche or custom-synthesized analogs.

Purity Specification
Specification review
Min. 95% (HPLC/GC) Multiple supplier COAs available
Standardized purity supports experimental reproducibility and procurement planning
Verify certificate of analysis for each lot; impurity profiles may vary
Quality Control Reproducibility Procurement

Optimal Application Scenarios for N-(2-Methoxyethyl)prop-2-ynamide Based on Differentiated Properties


Medicinal Chemistry: A Lipophilic Alkyne Synthon for Lead Optimization

When a drug discovery program requires the installation of an alkyne handle onto a scaffold that must also exhibit enhanced lipophilicity for improved membrane permeability or blood-brain barrier penetration, N-(2-Methoxyethyl)prop-2-ynamide is a more suitable choice than the less lipophilic parent propiolamide. The quantified logP increase (~0.73 to 1.34 units) supports its use in optimizing the physicochemical profile of lead compounds . Its use as a building block in synthesizing potential EGFR inhibitors exemplifies this application [1].

Bioconjugation and Click Chemistry: A Liquid Alkyne for Streamlined Workflows

For high-throughput bioconjugation or chemical biology workflows where precise liquid handling and rapid dissolution are critical, the liquid physical state of N-(2-Methoxyethyl)prop-2-ynamide provides a distinct logistical advantage over solid alkyne analogs. This characteristic facilitates its use as a stock solution, simplifying the functionalization of biomolecules like proteins or antibodies with fluorescent dyes or affinity tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Polymer and Materials Synthesis: Introducing a Polar, Ether-Containing Alkyne Monomer

In the design of novel functional polymers, the 2-methoxyethyl side chain of N-(2-Methoxyethyl)prop-2-ynamide can be leveraged to introduce both an alkyne cross-linking site and a polar, hydrogen-bond accepting group into the polymer backbone. This dual functionality is valuable for tailoring polymer properties like hydrophilicity and glass transition temperature, differentiating it from simpler alkyl-propargyl amides that lack this polar moiety .

Chemical Biology Tool Development: A Stable and Defined Ynamide Scaffold

The target compound's classification as a terminal ynamide offers a reactivity profile that is distinct from simple alkynes, enabling a broader range of transformations such as cycloadditions and additions . Its commercial availability at a standardized purity (min. 95%) ensures researchers can access a reliable, well-characterized starting material for developing novel chemical probes with consistent and reproducible performance, a critical factor for publishing and patenting new methodologies [1].

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Predicted lipophilicity profile
Verify logP impact on permeability and lead-like properties
Bioconjugation and click chemistry
Liquid physical state
Assess handling and dissolution in aqueous bioconjugation buffers
Functional polymer synthesis
Polar 2-methoxyethyl side chain
Evaluate influence on polymer hydrophilicity and thermal properties
Chemical biology tool development
Standardized purity and ynamide scaffold
Confirm reproducible reactivity in target ynamide transformations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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